molecular formula C19H21N7OS B2907314 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzylthio)ethanone CAS No. 1797564-66-9

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzylthio)ethanone

Cat. No.: B2907314
CAS No.: 1797564-66-9
M. Wt: 395.49
InChI Key: BJHORXSHHCXHEU-UHFFFAOYSA-N
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Description

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzylthio)ethanone features a piperazine core substituted with a pyridazine-triazole moiety at the 4-position and a benzylthio-ethanone group at the 1-position. Its molecular formula is estimated as C₁₉H₂₁N₇OS (MW ≈ 395 g/mol). The pyridazine-triazole group introduces nitrogen-rich heterocycles, which are common in bioactive molecules, while the benzylthio-ethanone substituent may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c27-19(13-28-12-16-4-2-1-3-5-16)25-10-8-24(9-11-25)17-6-7-18(23-22-17)26-15-20-14-21-26/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHORXSHHCXHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzylthio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring, a pyridazine moiety, and a piperazine unit, which are known to contribute to various biological activities. The presence of the benzylthio group enhances its lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied alone but can be inferred to possess similar properties due to its structural components.

Bacterial Strain Activity Observed Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisModerate

Antifungal Activity

Compounds with triazole rings are also recognized for their antifungal properties. Triazole derivatives have been shown to inhibit the growth of fungi by interfering with ergosterol synthesis, a key component of fungal cell membranes. Although specific data on this compound's antifungal activity is limited, similar compounds have demonstrated efficacy against Candida species .

Anticancer Activity

The potential anticancer activity of triazole-containing compounds has been explored in several studies. For instance, triazole derivatives have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While direct studies on this specific compound are scarce, its structural framework suggests a potential for anticancer activity.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, compounds with similar structural features were tested for antimicrobial and anticancer properties. The results indicated that modifications in the triazole structure significantly influenced biological activity .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of different substituents on the triazole ring could enhance antimicrobial efficacy. The presence of electron-withdrawing groups was found to improve activity against Gram-positive bacteria . This suggests that the specific substituents in This compound could be optimized for improved biological performance.

Comparison with Similar Compounds

Key Structural Features:

  • Piperazine Core : Present in all compared compounds, often functionalized with aromatic or heterocyclic groups.
  • Triazole/Tetrazole Systems : Critical for bioactivity; triazoles (e.g., 1H-1,2,4-triazol-1-yl) are common in antifungals, while tetrazoles (e.g., in ) are metabolically stable bioisosteres for carboxylic acids.
  • Substituents on Ethanone: Variations include benzylthio (target compound), thiophene (), tetrazolylthio (), and aryl groups ().

Notable Analogs:

Compound ID/Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (if reported) Evidence ID
Target Compound Pyridazin-triazole, benzylthio-ethanone C₁₉H₂₁N₇OS ~395 N/A (predicted: anticancer/antifungal)
5i () Benzothiazole, diphenyltriazole C₃₁H₂₅N₇O₂S 593.17 Anticancer screening
7 () o-Tolyl-piperazine, benzylthio-ethanone C₂₀H₂₃N₃OS ~361.5 Nuclear androgen receptor antagonist
8d () Pyridin-4-ylamino, triazole C₉H₈N₄O 203.20 Antifungal (in silico)
15a () Chlorophenyl-piperazine, triazolylmethyl C₂₀H₂₁ClN₈O ~428.9 Antibacterial/antifungal
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone () Thiophene-ethanone C₁₆H₁₇N₇OS 355.4 N/A

Molecular and Physicochemical Properties

  • Molecular Weight : The target compound (≈395 g/mol) is lighter than benzothiazole derivatives (e.g., 5i: 593 g/mol) but heavier than thiophene analogs (355 g/mol).
  • Solubility : High nitrogen content (7 N atoms) may improve aqueous solubility, though the benzylthio group could counterbalance this effect.

Anticancer Potential:

  • Benzothiazole-Piperazine Derivatives () : Compounds 5i–5l showed cytotoxic activity against cancer cell lines, attributed to their bulky aromatic substituents. The target compound’s pyridazin-triazole group may offer similar DNA-intercalating or kinase-inhibiting effects.
  • Triazole-Containing Compounds (): Triazoles are known to inhibit cytochrome P450 enzymes or disrupt fungal ergosterol synthesis, suggesting possible dual anticancer/antifungal mechanisms.

Antifungal Activity:

  • The target compound’s 1H-1,2,4-triazole group could similarly target fungal lanosterol demethylase.

Nuclear Receptor Modulation:

  • Compound 7 (): Demonstrated antagonism against the nuclear androgen receptor, highlighting the role of piperazine-ethanone scaffolds in receptor binding. The target compound’s benzylthio group may modulate receptor affinity differently.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key challenges include:

  • Intermediate instability : Sensitive intermediates (e.g., triazole-pyridazine hybrids) may degrade under suboptimal temperatures or solvent systems. Using low-temperature conditions (0–5°C) and anhydrous solvents (e.g., THF or DMF) mitigates decomposition .
  • Low yields in coupling steps : Catalysts like Pd(PPh₃)₄ or CuI improve efficiency in Suzuki-Miyaura or click chemistry reactions, as seen in analogous triazole-containing compounds .
  • Purification complexity : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves closely eluting byproducts .

Q. How is the structural integrity of this compound validated during synthesis?

A combination of spectroscopic and chromatographic techniques is critical:

  • NMR spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., triazole substitution patterns) and confirms piperazine ring formation via characteristic splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and detects trace impurities .
  • HPLC monitoring : Real-time analysis at 254 nm ensures reaction completion and intermediate purity ≥95% .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyridazine-piperazine coupling step?

Systematic optimization via design of experiments (DOE) is recommended:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to dichloromethane .
  • Temperature modulation : Elevated temperatures (80–100°C) accelerate piperazine ring formation but risk side reactions; microwave-assisted synthesis reduces time and improves selectivity .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve cross-coupling efficiency in pyridazine functionalization .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from dynamic processes or diastereomerism. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows conformational exchange, resolving broad singlets into distinct peaks for piperazine protons .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton coupling and carbon-proton connectivity to assign ambiguous signals, particularly for benzylthio and triazole groups .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What mechanistic insights explain the compound’s potential biological activity?

The triazole and pyridazine moieties suggest dual modes of action:

  • Enzyme inhibition : Docking studies (e.g., AutoDock Vina) indicate triazole coordination to metalloenzyme active sites (e.g., carbonic anhydrase), while the pyridazine ring may engage in π-stacking with aromatic residues .
  • Receptor modulation : Piperazine derivatives often target GPCRs or serotonin receptors; molecular dynamics simulations (AMBER) can predict binding stability to 5-HT₂A or histamine receptors .

Q. How should researchers address conflicting bioassay results across studies?

Contradictions may stem from assay conditions or impurity profiles:

  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves to distinguish static vs. cidal effects .
  • Purity verification : HPLC-MS ensures the absence of cytotoxic impurities (e.g., residual Pd catalysts) that skew cell-based assays .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in vivo vs. in vitro .

Methodological Recommendations

  • Synthetic protocols : Adapt multi-step routes from structurally analogous compounds (e.g., triazolo-pyrimidine derivatives) .
  • Analytical workflows : Combine NMR, HRMS, and HPLC for rigorous characterization .
  • Biological evaluation : Use in silico tools (e.g., SwissADME) to predict ADMET properties before in vitro testing .

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